molecular formula C5H6IN3 B3048286 5-iodo-N-methylpyrimidin-2-amine CAS No. 16341-50-7

5-iodo-N-methylpyrimidin-2-amine

Cat. No.: B3048286
CAS No.: 16341-50-7
M. Wt: 235.03 g/mol
InChI Key: JNEAWFSSFYRAMO-UHFFFAOYSA-N
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Description

5-Iodo-N-methylpyrimidin-2-amine is a chemical compound with the formula C5H6IN3. It has a molecular weight of 235.03 . It’s used for research purposes and is available from various suppliers .


Chemical Reactions Analysis

Pyrimidines, the class of compounds to which this compound belongs, have a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .

It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Halogen Bonding and Biological Activity

  • Halogen Bonding Interaction for PDHc-E1 Inhibitors : A study detailed the binding mode of a related compound, highlighting the formation of intermolecular hydrogen and halogen bonding. The research suggested that halogen bonding interactions could be leveraged for optimizing PDHc-E1 inhibitors, hinting at antifungal applications (He et al., 2020).

Regioselectivity in Chemical Reactions

  • Regioselective Displacement Reaction : An examination of the regioselectivity of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showcased the formation of specific aminopyrimidines, emphasizing the importance of precise chemical modifications for synthesizing desired compounds (Doulah et al., 2014).

Synthesis and Characterization of Derivatives

  • Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : A paper described the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from a related compound, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives. This work demonstrates the potential of these compounds in creating diverse chemical structures (Bakavoli et al., 2006).

Aminocarbonylation and Amination Reactions

  • Aminocarbonylation of Iodo and Dibromo Derivatives : Research into the aminocarbonylation of iodo- and dibromo-methylpyridazinones revealed high reactivity and efficiency in forming dicarboxamides, illustrating a method for introducing amide functionalities into pyrimidinone structures (Takács et al., 2012).

Medicinal Chemistry Applications

  • Evaluation of Aminopyrimidine Series as Agonists : A study on aminopyrimidines highlighted their development as 5-HT1A agonists, showcasing the process of optimizing compounds for increased metabolic stability and potential therapeutic applications (Dounay et al., 2009).

Antibacterial Activity

  • Antibacterial Evaluation of Pyrimido[4,5-d]thiazolo[3,2-a]Pyrimidines : A study synthesized and evaluated a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines for antibacterial activity, identifying compounds with significant potential as antibacterial agents (Etemadi et al., 2016).

Safety and Hazards

The safety information for 5-iodo-N-methylpyrimidin-2-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-iodo-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEAWFSSFYRAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532793
Record name 5-Iodo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16341-50-7
Record name 5-Iodo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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